2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide
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Overview
Description
2-bromo-N’-(4-tert-butylbenzoyl)benzohydrazide is an organic compound that features a benzohydrazide core substituted with a bromine atom and a tert-butylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-(4-tert-butylbenzoyl)benzohydrazide typically involves the reaction of 2-bromobenzohydrazide with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-bromo-N’-(4-tert-butylbenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-(4-tert-butylbenzoyl)benzohydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions.
Condensation reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic substitution: Reagents such as bromine, chlorine, or nitric acid can be used. These reactions often require acidic conditions.
Condensation reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid or base catalyst.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.
Electrophilic substitution: Products include halogenated or nitrated derivatives.
Condensation reactions: Products include hydrazones and related compounds.
Scientific Research Applications
2-bromo-N’-(4-tert-butylbenzoyl)benzohydrazide has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Medicinal chemistry: It may be explored for its potential biological activity and used in the development of new pharmaceuticals.
Analytical chemistry: It can be used as a reagent in various analytical techniques to detect or quantify other substances.
Mechanism of Action
The mechanism of action of 2-bromo-N’-(4-tert-butylbenzoyl)benzohydrazide depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form new compounds. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(tert-butyl)benzamide: Similar structure but lacks the hydrazide group.
2-bromo-4-tert-butylphenol: Similar structure but contains a phenol group instead of a benzohydrazide.
tert-butyl bromide: Contains a tert-butyl group and bromine but lacks the benzoyl and hydrazide groups.
Uniqueness
2-bromo-N’-(4-tert-butylbenzoyl)benzohydrazide is unique due to the presence of both the bromine atom and the tert-butylbenzoyl group on the benzohydrazide core. This combination of functional groups imparts specific reactivity and properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)13-10-8-12(9-11-13)16(22)20-21-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURUZBGQBDWYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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